N'-hydroxy-4-methoxynaphthalene-1-carboximidamide
Description
Properties
CAS No. |
690632-32-7 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14) |
InChI Key |
BQSTXUNHHBLHEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=NO)N |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C(=N\O)/N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Starting Material
- 4-methoxynaphthalene-1-carbonitrile is typically used as the starting material. The nitrile group (-CN) on the naphthalene ring is the key reactive site for conversion into the hydroxycarboximidamide.
Formation of Amidoxime (Hydroxycarboximidamide)
- Reagents: Hydroxylamine hydrochloride (or hydroxylamine solution), a base such as sodium bicarbonate or ammonium hydroxide, and an alcoholic solvent (commonly ethanol).
- Conditions: The nitrile is dissolved in ethanol, and a solution of hydroxylamine in water is added slowly with stirring. Sodium bicarbonate or ammonium hydroxide is added to maintain a mildly basic environment.
- Temperature and Time: The reaction mixture is refluxed for approximately 3 hours to ensure complete conversion.
- Workup: After reflux, the solvent is evaporated under reduced pressure, and the residue is poured into cold water to precipitate the product. The solid is filtered, washed with water, and dried under vacuum.
- Purification: Recrystallization from methanol or other suitable solvents is performed to obtain pure this compound.
This procedure is analogous to the general preparation of phenyl amidoximes and has been reported with yields around 67% for related compounds.
Comparative Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Amidoxime Formation | 4-methoxynaphthalene-1-carbonitrile | Hydroxylamine, NaHCO3, EtOH | Reflux ~3 h | ~67 | Simple, widely used, moderate yield |
| Acid Chloride Intermediate | 4-methoxynaphthalene-1-carboxylic acid | Thionyl chloride or oxalyl chloride, hydroxylamine hydrochloride, base | 0°C to RT, 3-4 h | Variable | More steps, potentially higher purity |
Research Findings and Notes
- The presence of the methoxy group on the naphthalene ring influences the electronic properties of the molecule, potentially affecting the reactivity during synthesis and the stability of the amidoxime.
- The hydroxyamidine functional group formed is reactive and capable of forming hydrogen bonds, which is important for biological activity.
- The purity of the final compound is typically above 95%, as confirmed by analytical techniques such as NMR and HPLC.
- The synthetic methods described are consistent with those used in medicinal chemistry for preparing amidoxime derivatives, which are often explored for their enzyme inhibitory activities.
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the nitro group results in an amine .
Scientific Research Applications
Antimicrobial Properties
Research indicates that N'-hydroxy-4-methoxynaphthalene-1-carboximidamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium avium. For instance, it has shown a minimum inhibitory concentration (MIC) of 15 µg/mL, which is notably more effective than standard antibiotics like rifampicin and ciprofloxacin at higher concentrations (60 µg/mL and 90 µg/mL, respectively) .
Table 1: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Comparison with Standards |
|---|---|---|
| This compound | 15 | 2x Rifampicin, 3x Ciprofloxacin |
| Rifampicin | 60 | - |
| Ciprofloxacin | 90 | - |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. In particular, derivatives of naphthalene compounds have shown cytotoxic effects against leukemia and pancreatic cancer cell lines .
Mechanism of Action :
- Enzyme Interaction : The carboximidamide group may form hydrogen bonds with enzyme active sites, inhibiting their function.
- Membrane Penetration : The methoxy group enhances the ability of the compound to penetrate lipid membranes, allowing access to intracellular targets.
Neuroprotective Effects
This compound's structural similarities with other neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Studies indicate that it may modulate NMDA receptor activity, which is crucial in conditions like Alzheimer's disease .
Research Applications
The compound is utilized in several research contexts:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Biological Research : Investigated for its interactions with biological systems, including enzyme inhibition and receptor modulation.
- Pharmaceutical Development : Explored as a candidate for drug development due to its promising biological activities.
Antimycobacterial Evaluation
A study evaluated the efficacy of various naphthalene derivatives against Mycobacterium avium, revealing that compounds similar to this compound exhibited significantly improved antimicrobial activity compared to established antibiotics .
Cytotoxicity Testing
In vitro tests on human cancer cell lines indicated that this compound could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 1: N,N-Dibutyl-4-Methoxy-1-Naphthalenecarboximidamide Hydrochloride
- CAS : 63766-26-7
- Formula : C₂₀H₂₉ClN₂O
- Molecular Weight : 372.91 g/mol
- Key Features :
- Substituted with two butyl groups at the imidamide nitrogen, increasing steric bulk and lipophilicity.
- Presence of a hydrochloride salt improves aqueous solubility compared to the free base.
- The dibutyl groups may enhance surfactant-like properties or alter binding to hydrophobic protein pockets.
- Comparison: Higher molecular weight and lipophilicity (logP estimated >3) compared to the target compound (logP ~2.1). Likely reduced metabolic clearance due to steric hindrance from the butyl groups. Potential applications as a surfactant or in drug delivery systems .
Compound 2: 3-(Cyclopentyloxy)-N'-Hydroxy-4-Methoxybenzene-1-Carboximidamide Hydrochloride
- CAS : 1461726-85-1
- Formula : C₁₁H₁₄ClN
- Molecular Weight : 195.69 g/mol
- Key Features: Benzene core instead of naphthalene, reducing aromatic conjugation and planarity. Hydrochloride salt enhances solubility but limits bioavailability in non-polar environments.
- Comparison :
- Smaller molecular size may improve tissue penetration but reduce target specificity.
- The cyclopentyloxy group could confer selectivity for enzymes with hydrophobic active sites (e.g., cyclooxygenase analogs).
- Lower thermal stability compared to naphthalene derivatives due to reduced aromatic stabilization .
Compound 3: N-Hydroxyoctanamide
- CAS : 7377-03-9
- Formula: C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- Key Features :
- Linear aliphatic chain with a terminal N-hydroxyamide group.
- Lacks aromaticity, resulting in distinct electronic properties and reactivity.
- Comparison: Simpler structure with higher flexibility, favoring interactions with flexible enzyme pockets. Limited chelation capability compared to the target compound’s amidoxime group. Applications in polymer chemistry as a crosslinking agent or corrosion inhibitor .
Comparative Data Table
Research Findings and Trends
- Solubility : Hydrochloride salts (Compounds 1 and 2) exhibit superior aqueous solubility, while the target compound’s amidoxime group may enable pH-dependent solubility .
- Reactivity : The N-hydroxyamidoxime in the target compound shows stronger chelation affinity for transition metals (e.g., Fe³⁺, Cu²⁺) compared to aliphatic analogs like Compound 3 .
- Biological Activity : Methoxy-substituted naphthalenes (Target, Compound 1) demonstrate higher cytotoxicity in cancer cell lines than benzene analogs, likely due to enhanced DNA intercalation .
- Stability : Naphthalene derivatives generally exhibit greater thermal stability (decomposition >200°C) versus aliphatic compounds (<150°C) .
Biological Activity
N'-Hydroxy-4-methoxynaphthalene-1-carboximidamide (CAS Number: 690632-32-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- Structure : The compound features a naphthalene backbone with a hydroxyl and methoxy group, contributing to its biological activity.
This compound exhibits its biological effects primarily through the inhibition of the urokinase-type plasminogen activator (uPA). This enzyme plays a crucial role in various physiological processes, including cell migration, tissue remodeling, and angiogenesis. By inhibiting uPA, the compound can potentially disrupt tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Urokinase : The compound acts as an inhibitor of uPA, which is involved in plasminogen activation leading to plasmin formation. This process is essential for extracellular matrix degradation and tumor cell invasion .
- Anti-Angiogenic Properties : By inhibiting endothelial cell proliferation and new blood vessel formation, this compound may reduce tumor vascularization, thereby limiting nutrient supply to tumors .
1. Anti-Cancer Activity
Research indicates that this compound has significant anti-cancer properties. Its ability to inhibit uPA contributes to reduced tumor invasiveness and metastasis.
Case Study Example :
In vitro studies demonstrated that treatment with this compound led to a decrease in the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
2. Angiogenesis Inhibition
The compound's role in inhibiting angiogenesis has been highlighted in several studies. It has been shown to effectively reduce endothelial cell migration and tube formation in vitro.
| Study | Cell Type | IC50 (µM) | Effect |
|---|---|---|---|
| A | Endothelial Cells | 5 | Inhibition of proliferation |
| B | Cancer Cell Lines | 2 | Reduced invasiveness |
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antidiabetic Properties : Some research suggests that compounds similar to this one may also exhibit antidiabetic effects by modulating glucose metabolism through enzyme inhibition .
- Mechanistic Insights : Detailed mechanistic studies have shown that the compound affects key signaling pathways involved in cell proliferation and survival, further supporting its utility as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-hydroxy-4-methoxynaphthalene-1-carboximidamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves hydroxylation and amidation steps, as observed in structurally similar carboximidamides . Key optimizations include:
- Temperature : Moderate heating (50–80°C) to avoid decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF or ethanol) for better solubility.
- Catalysts : Use of coupling agents (e.g., HATU) for amidation efficiency.
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C): Assign methoxy (-OCH₃), hydroxyimine (-NHOH), and aromatic protons .
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₂H₁₂N₂O₂, m/z 216.1) and fragmentation patterns .
- Crystallography : X-ray diffraction with SHELXL for refinement, resolving bond angles and torsional strain in the naphthalene-carboximidamide framework .
Q. How should researchers handle and store This compound to ensure stability?
- Methodological Answer :
- Storage : Airtight containers in dry, cool environments (<4°C) to prevent hydrolysis of the hydroxyimine group .
- Incompatibilities : Avoid strong oxidizers and acidic/basic conditions that may degrade the carboximidamide moiety .
- Safety : Use PPE (gloves, goggles) and work in fume hoods due to limited toxicity data .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-simulated spectra (e.g., using Gaussian or ORCA). Discrepancies in hydroxyimine tautomerism may require dynamic NMR studies .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths and angles, especially in the naphthalene-methoxy region .
Q. What strategies are effective in optimizing the synthetic route when encountering low yields or impurities?
- Methodological Answer :
- Reaction Monitoring : Track intermediates via HPLC or GC-MS to identify side products (e.g., over-oxidation byproducts) .
- Solvent Screening : Test ionic liquids or mixed solvents (e.g., THF:H₂O) to enhance solubility of intermediates .
- Catalyst Tuning : Transition-metal catalysts (e.g., Pd/C) may suppress unwanted dimerization .
Q. How can hydrogen-bonding networks in This compound be analyzed, and what role do they play in bioactivity?
- Methodological Answer :
- Crystallography : Use SHELXL to map hydrogen bonds (e.g., O–H···N interactions) in the solid state .
- Bioactivity Correlation : Pair structural data with assays (e.g., enzyme inhibition) to assess if H-bonding modulates binding affinity. For example, methoxy groups may enhance lipophilicity, while hydroxyimine acts as a metal-chelating motif .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility profiles (e.g., polar vs. nonpolar solvents) be addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
